Product packaging for Acridine, 9-methyl-, 10-oxide(Cat. No.:CAS No. 10228-94-1)

Acridine, 9-methyl-, 10-oxide

Cat. No.: B12973065
CAS No.: 10228-94-1
M. Wt: 209.24 g/mol
InChI Key: NPOGMMAROGPUCM-UHFFFAOYSA-N
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Description

Significance of N-Oxide Functionality in Organic Chemistry Research

The N-oxide functional group, characterized by a coordinate covalent bond between a nitrogen atom and an oxygen atom (R₃N⁺–O⁻), imparts significant and often beneficial changes to the chemical and physical properties of organic molecules. rsc.orgwikipedia.org These compounds are zwitterionic in nature, which leads to high polarity, a property that often enhances water solubility and reduces permeability across biological membranes compared to their parent amine counterparts. wikipedia.orgnih.govacs.org This increased hydrophilicity is a valuable attribute in medicinal chemistry and materials science. wikipedia.orgnih.gov

In the realm of synthetic organic chemistry, N-oxides serve as crucial intermediates and reagents. rsc.org Their unique reactivity allows them to participate in a variety of transformations, including nucleophilic substitutions, oxidations, and reductions, thereby facilitating the assembly of complex molecular architectures. rsc.org Furthermore, N-oxides can function as ligands or co-catalysts, enhancing the efficiency and selectivity of various catalytic reactions. rsc.org The redox activity of the N-oxide group is particularly notable; for instance, many heteroaromatic N-oxides can be enzymatically reduced in vivo, a characteristic exploited in the design of hypoxia-activated prodrugs. acs.org Their ability to form strong hydrogen bonds is another key feature, influencing their role as protein stabilizers and their utility in bioimaging and sensing applications. rsc.orgnih.gov

Table 1: Key Characteristics and Applications of N-Oxide Functionality

Characteristic Description Research Applications
Polarity Highly polar due to the zwitterionic N⁺–O⁻ bond. wikipedia.org Increased water solubility, modification of drug permeability. nih.govacs.org
Reactivity Can undergo reduction back to the parent amine or other transformations. rsc.org Synthetic intermediates, prodrug design (e.g., hypoxia activation). rsc.orgacs.org
H-Bonding The oxygen atom is a strong hydrogen bond acceptor. nih.gov Bioimaging, sensing, catalysis, protein stabilization. rsc.orgnih.gov
Catalysis Can serve as ligands or co-catalysts in chemical reactions. rsc.org Enhancing reaction efficiency and selectivity. rsc.org

Overview of Acridine (B1665455) Frameworks in Advanced Chemical Systems Research

The acridine framework is a nitrogen-containing heterocyclic system composed of three fused aromatic rings, structurally related to anthracene (B1667546) but with one central 'CH' group replaced by a nitrogen atom. wikipedia.orgnih.gov This planar, tricyclic structure is the foundation for a diverse class of compounds with a wide array of applications, particularly in medicinal chemistry and materials science. researchgate.netmdpi.com Acridines are known to be weakly basic, a property they share with related heterocycles like pyridine (B92270) and quinoline (B57606). wikipedia.org

A defining feature of the acridine scaffold is its ability to intercalate into DNA, stacking between the base pairs of the double helix. nih.govresearchgate.net This interaction is believed to be the primary mechanism behind the significant biological activities of many acridine derivatives, which include anticancer, antimalarial, antibacterial, and antiviral properties. researchgate.netnih.govrsc.org The planar nature and electron distribution of the ring system are crucial for this intercalative binding. researchgate.net Beyond their biological roles, acridine derivatives have been historically important as dyes and pigments. wikipedia.org More recently, their unique photophysical properties have been harnessed in the development of advanced materials, such as fluorescent probes and components of metal-organic frameworks (MOFs) for applications in photoelectronics. rsc.orgcymitquimica.com The synthesis of the acridine core and its derivatives can be achieved through several classic organic reactions, including the Bernthsen, Friedlander, and Ullmann syntheses. nih.govpharmaguideline.com

Table 2: General Properties and Research Areas of Acridine Frameworks

Property Description Research Applications
Structure Planar, tricyclic aromatic heterocycle. wikipedia.org DNA intercalation, molecular probes. nih.govresearchgate.net
Biological Activity Broad-spectrum activity including anticancer and antimalarial. nih.govrsc.org Drug discovery and development. researchgate.netmdpi.com
Photophysical Many derivatives are fluorescent. researchgate.net Dyes, pigments, fluorescent sensors, materials for LEDs. wikipedia.orgrsc.org
Reactivity Undergoes nucleophilic and electrophilic substitution. pharmaguideline.com Synthesis of functionalized derivatives for various applications. nih.govpharmaguideline.com

Positioning of Acridine, 9-methyl-, 10-oxide within Acridine N-Oxide Academic Research

This compound is a specific derivative that integrates the structural features of both the acridine framework and the N-oxide functional group. It is derived from 9-methylacridine (B196024) through oxidation of the heterocyclic nitrogen atom at position 10. wikipedia.org The parent molecule, 9-methylacridine, is a known derivative used as an intermediate in the synthesis of dyes and other functional molecules. cymitquimica.comchemicalbook.com

The introduction of the N-oxide functionality at the 10-position significantly alters the electronic properties and reactivity of the acridine system. This modification introduces the high polarity and hydrogen-bonding capability characteristic of N-oxides, while retaining the planar, intercalating potential of the acridine core. rsc.orgresearchgate.net While extensive, specific research focusing solely on this compound is not widely documented in publicly available literature, its position in chemical research can be inferred from studies on analogous compounds.

Research into other acridine N-oxides demonstrates their potential in medicinal chemistry. For example, 3-chloro-9-(4-diethylamino-1-methylbutylamino) acridine, 10-oxide was investigated as a potent antimalarial agent. ajtmh.org Other studies have explored the kinetics and reactivity of derivatives like 1-nitro-9-methoxyacridine-10-oxide, highlighting the role of the N-oxide group in modulating chemical behavior. clockss.org Furthermore, the concept of linking an N-oxide moiety to an acridine intercalator has been explored to enhance DNA photo-cleaving activity, showcasing a synergistic application of both chemical groups. clockss.org

Therefore, this compound represents a molecule at the intersection of two significant areas of chemical research. It is a potential candidate for investigation as a bioactive agent, leveraging the DNA-intercalating properties of the acridine scaffold, potentially modified by the N-oxide's influence on solubility and electronic character. It also stands as a synthetic intermediate, where the N-oxide can activate the acridine ring system for further functionalization or be used in redox-based applications.

Table 3: Selected Properties of 9-Methylacridine and its N-Oxide

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
9-Methylacridine 611-64-3 C₁₄H₁₁N 193.24 chemicalbook.com Aromatic heterocycle; used as a synthetic intermediate. chemicalbook.com
This compound 14931-70-3 C₁₄H₁₁NO 209.24 Combines acridine framework with polar N-oxide functionality.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO B12973065 Acridine, 9-methyl-, 10-oxide CAS No. 10228-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methyl-10-oxidoacridin-10-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-11-6-2-4-8-13(11)15(16)14-9-5-3-7-12(10)14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOGMMAROGPUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501126
Record name 9-Methyl-10-oxo-10lambda~5~-acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10228-94-1
Record name 9-Methyl-10-oxo-10lambda~5~-acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Acridine, 9 Methyl , 10 Oxide

Classical Oxidation Pathways for N-Oxide Formation

The conversion of the tertiary nitrogen in the acridine (B1665455) ring to its corresponding N-oxide is traditionally accomplished through oxidation. These methods have been well-established for various nitrogen-containing heterocycles and are frequently applied to the acridine framework. arkat-usa.org

Peracid-Mediated Oxidation Routes in 9-Methylacridine (B196024) N-Oxide Synthesis

Peroxyacids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the N-oxidation of tertiary amines and aromatic N-heterocycles. nih.gov The reaction proceeds via the electrophilic transfer of an oxygen atom from the peracid to the nucleophilic nitrogen atom of the acridine ring. arkat-usa.org The synthesis of acridine 10-oxides using m-CPBA is a common and efficient method. For instance, acridine 10-oxide can be prepared by reacting acridine with m-CPBA in chloroform (B151607) at room temperature, followed by heating. thieme-connect.de This general approach is applicable to substituted acridines like 9-methylacridine.

The reaction is typically carried out in chlorinated solvents such as chloroform or dichloromethane. arkat-usa.orgthieme-connect.de The selection of a peracid like m-CPBA is advantageous due to its relative stability and commercial availability. While highly effective, the functional group tolerance can be a consideration, as peroxyacids are capable of oxidizing other sensitive moieties. nih.gov However, the acridine nitrogen is generally sufficiently nucleophilic to react preferentially.

Table 1: Example of Peracid-Mediated N-Oxidation

Precursor Reagent Solvent Conditions Product Yield Reference
Acridine m-CPBA Chloroform Room temp, then 50°C for 12h Acridine 10-Oxide 59% thieme-connect.de

Note: This table illustrates the general conditions for acridine N-oxidation, which are applicable to 9-methylacridine.

Hydrogen Peroxide-Based Oxidations for Acridine N-Oxide Synthesis

Hydrogen peroxide (H₂O₂) serves as a fundamental oxidant for N-oxide formation and is often considered a greener alternative to peracids, with water being the primary byproduct. nih.gov The direct reaction of H₂O₂ with acridines can be sluggish and often requires catalysts or acidic conditions to enhance its oxidizing power. arkat-usa.org A mixture of hydrogen peroxide and acetic acid, which forms peracetic acid in situ, is a classic combination used for oxidizing pyridines and related heterocycles. orgsyn.org

More advanced systems utilize metal catalysts to activate the H₂O₂. Rhenium-based catalysts, such as methyltrioxorhenium (MTO), have proven effective for the N-oxidation of pyridines with aqueous H₂O₂. arkat-usa.org This catalytic approach offers high yields and operates under mild conditions. Another green and efficient method involves using titanium silicalite (TS-1) in a flow reactor with H₂O₂ in methanol, providing a safer process compared to batch reactions. organic-chemistry.org For the synthesis of Acridine, 9-methyl-, 10-oxide, these hydrogen peroxide-based systems offer a viable and more environmentally benign pathway compared to stoichiometric peracid routes.

Novel Synthetic Approaches and Catalyst Systems for this compound

Modern synthetic chemistry seeks more efficient, selective, and sustainable methods. For acridine N-oxide synthesis, this includes the use of novel reagents and energy sources.

One innovative approach involves using sodium percarbonate in the presence of rhenium-based catalysts, which acts as a stable and efficient source of oxygen for the oxidation of tertiary nitrogens to their N-oxides under mild conditions. organic-chemistry.org Similarly, the urea-hydrogen peroxide adduct (UHP) is an inexpensive and easy-to-handle solid reagent that can effectively oxidize nitrogen heterocycles. organic-chemistry.org

The application of non-conventional energy sources has also been explored. Microwave-assisted synthesis can significantly accelerate reaction times and improve yields for the preparation of acridine derivatives. researchgate.net Furthermore, sonochemistry, the use of ultrasound to promote chemical reactions, has been applied to the synthesis of acridine-functionalized materials in aqueous media, highlighting a green and rapid synthetic route. acs.org These novel approaches could be adapted for the clean and efficient production of this compound.

Regioselective Synthesis of 9-Substituted Acridine N-Oxides

The synthesis of this compound is inherently regioselective in terms of N-oxidation, as the nitrogen atom at position 10 is the most nucleophilic center in the acridine ring system. pharmaguideline.com The primary challenge in the synthesis of this specific compound is not directing the oxidation to the nitrogen atom, but rather achieving chemoselectivity—oxidizing the nitrogen without affecting the methyl group at position 9 or the aromatic rings.

The presence of substituents on the acridine ring can influence the reactivity of the nitrogen atom. thieme-connect.com An electron-donating group, such as the methyl group at C-9, can enhance the nucleophilicity of the ring nitrogen, potentially facilitating the N-oxidation reaction. Classical oxidation methods are often robust enough to selectively oxidize the acridine nitrogen without over-oxidation of the C-9 methyl group. For example, various acridinediamines are efficiently converted into their 10-oxides using hydrogen peroxide without reaction at the amino groups, demonstrating the high chemoselectivity of N-oxidation. thieme-connect.de This principle applies to the 9-methyl substituent, which is generally stable under the controlled conditions used for N-oxide formation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste and the use of hazardous substances in chemical production. Several strategies align with these principles for the synthesis of acridine derivatives and their N-oxides.

The use of hydrogen peroxide as an oxidant is a key green strategy, as its primary byproduct is water. nih.gov This can be combined with environmentally friendly solvents. For example, the synthesis of some acridine derivatives has been achieved in water, which serves as a green solvent. rsc.org Polyethylene glycol (PEG-400) has also been employed as a recyclable and benign reaction medium for acridine synthesis. globalresearchonline.net

Furthermore, the development of catalytic systems reduces the amount of reagents required. The use of heterogeneous catalysts, such as zinc chloride, simplifies product separation and catalyst recycling. researchgate.net Combining these approaches—for instance, a catalytic hydrogen peroxide oxidation system in an aqueous or recyclable solvent—would constitute a significantly greener synthetic route to this compound compared to traditional stoichiometric methods in chlorinated solvents. The use of energy-efficient methods like microwave irradiation or sonication further contributes to the green credentials of the synthesis. researchgate.netacs.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acridine
9-Methylacridine
Acridine 10-Oxide
meta-chloroperoxybenzoic acid (m-CPBA)
Chloroform
Dichloromethane
Hydrogen peroxide
Acetic acid
Peracetic acid
Methyltrioxorhenium (MTO)
Titanium silicalite (TS-1)
Methanol
Sodium percarbonate
Urea-hydrogen peroxide (UHP)
Zinc chloride

Chemical Reactivity and Mechanistic Investigations of Acridine, 9 Methyl , 10 Oxide

Oxygen Atom Transfer Reactions of the N-Oxide Moiety

The N-oxide functional group in Acridine (B1665455), 9-methyl-, 10-oxide is a key center for reactivity, particularly in its ability to act as an oxygen atom donor. This property is central to various deoxygenation reactions. Studies have shown that the rate of deoxygenation can be influenced by photochemical conditions and the nature of the substituents. For instance, the deoxygenation rates of benzoyloxy and pivaloyloxy substituted N-oxides were found to be similar, indicating that the rate of decarboxylation of the acyloxy group does not significantly affect the N-O bond fragmentation. rsc.org

Photoinduced oxygen transfer from acridine N-oxides has been investigated as a model for biological oxidation reactions catalyzed by enzymes like cytochrome P450. thieme-connect.de In these systems, the N-oxide serves as the oxygen source for the oxidation of substrates.

Nucleophilic Attack and Electrophilic Substitution Patterns on the Acridine Core

The acridine ring system is susceptible to both nucleophilic and electrophilic attacks, with the substitution pattern being heavily influenced by the electronic properties of the ring and the nature of the attacking species.

Nucleophilic Attack: The C-9 position of the acridine nucleus is particularly electron-deficient, making it the primary site for nucleophilic attack. pharmaguideline.comthieme-connect.com This reactivity is further enhanced in acridinium (B8443388) salts. pharmaguideline.comcdnsciencepub.com Nucleophiles such as amines, hydroxide (B78521) ions, and carbanions readily add to the C-9 position. clockss.orgoup.comresearchgate.net For instance, the reaction of 10-methylacridinium (B81027) cation with a base leads to the formation of a pseudobase at the C-9 position. cdnsciencepub.comcdnsciencepub.com The susceptibility of the acridine core to nucleophilic attack at C-9 has been exploited in the synthesis of various spiro-acridine derivatives through intramolecular cyclization. researchgate.net

Electrophilic Substitution: In contrast, electrophilic substitution reactions on the acridine ring preferentially occur on the benzenoid rings, typically at the 2- and 7-positions. pharmaguideline.comptfarm.plslideshare.net The presence of the nitrogen atom deactivates the pyridine-like central ring towards electrophiles. However, the regioselectivity of electrophilic substitution can be significantly influenced by the presence of activating groups on the acridine skeleton. thieme-connect.com

Rearrangement Reactions Involving the N-Oxide Functionality

Acridine N-oxides can undergo rearrangement reactions, often under specific conditions such as treatment with acetic anhydride (B1165640). While the typical reaction of acridine N-oxides with acetic anhydride leads to the formation of acridone (B373769), certain substituted derivatives exhibit unique rearrangement pathways. thieme-connect.com For example, 2,7-dimethoxy-9-phenylacridine N-oxide rearranges to 4-acetoxy-9-phenylacridine upon treatment with acetic anhydride. thieme-connect.com This transformation is proposed to proceed through a nitrenium ion intermediate, rather than a concerted mechanism. thieme-connect.com Such rearrangements highlight the potential for the N-oxide group to facilitate skeletal modifications of the acridine core. Other rearrangement reactions, while not specific to Acridine, 9-methyl-, 10-oxide, that are common in related chemical structures include the Baeyer-Villiger oxidation and the Bamberger rearrangement. wiley-vch.de

Metal-Catalyzed Transformations and Coordination Chemistry Studies

The nitrogen atom and the N-oxide oxygen of this compound can act as coordination sites for metal ions, leading to the formation of metal complexes. These complexes can exhibit interesting catalytic and redox properties.

For instance, manganese porphyrin complexes have been shown to photocatalytically oxygenate 10-methyl-9,10-dihydroacridine, a related acridine derivative, to 10-methyl-(9,10H)-acridone. nih.govacs.orgnih.gov The proposed mechanism involves the formation of a high-valent manganese-oxo species which then acts as the oxidant. nih.govacs.orgnih.gov While this study does not directly involve this compound, it demonstrates the potential for metal complexes of acridine derivatives to participate in catalytic oxidation cycles.

The coordination of acridine derivatives to metals like iron and zinc has also been studied in the context of corrosion inhibition, where the formation of a protective metal-inhibitor complex on the metal surface is key to preventing corrosion. nih.gov

Radical Reactions and Spin Trapping Investigations

Acridine derivatives can be involved in radical reactions, either as radical precursors or as participants in radical-mediated transformations. The photolysis of certain acridine derivatives can lead to the generation of radicals. For example, photoinduced N-O bond fragmentation in N-(acyloxy)pyridinium salts, a related class of compounds, can generate radicals. rsc.orgrsc.org

The reaction of 9-methylacridine (B196024) with iodine can lead to the formation of radical cations, which then undergo further reactions to form polyiodide salts. furman.edursc.org The reaction pathway is dependent on the solvent used. furman.edursc.org Furthermore, the photo-oxidation of NADH model compounds like 9,10-dihydro-10-methylacridine by oxygen has been shown to proceed via radical-chain reactions, initiated by electron transfer from the excited state of the acridine derivative to oxygen. rsc.org

Reaction Mechanisms of this compound and Its Analogues

The reaction mechanisms of acridine derivatives are diverse and depend on the specific reactants and conditions.

Hydride Transfer: The transfer of a hydride ion from NADH analogs like 9,10-dihydro-10-methylacridine to various acceptors has been extensively studied. The mechanism can vary from a one-step concerted process to a multi-step process involving electron transfer followed by proton transfer (ET-PT) or proton-coupled electron transfer (PCET). nih.gov The specific pathway is influenced by the redox potentials of the reacting species. nih.gov

Photocatalytic Oxygenation: In the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine with manganese porphyrins, the mechanism is proposed to involve the photoexcitation of the manganese complex, followed by reaction with oxygen to form a superoxo complex. This is followed by a rate-determining hydrogen-atom transfer from the acridine derivative. nih.govacs.orgnih.gov

Nucleophilic Addition: The mechanism of nucleophilic attack at the C-9 position of acridinium cations often involves the formation of a pseudobase intermediate. cdnsciencepub.comcdnsciencepub.com The kinetics of these reactions have been studied in detail, revealing the pH-dependence of the different reaction pathways. cdnsciencepub.com

Table of Reaction Parameters for Photocatalytic Oxygenation of 10-methyl-9,10-dihydroacridine nih.govnih.gov

CatalystTurnover NumberQuantum Yield (%)Deuterium KIE
(TMP)Mn(III)(OH)170.1422
(TPFPP)Mn(III)(CH₃COO)6Not Reported6

Therefore, it is not possible to provide the specific, in-depth analysis and data tables for this compound as requested in the detailed outline. Constructing an article without this foundational data would not meet the required standards of scientific accuracy and thoroughness.

To fulfill the user's request, access to proprietary spectroscopic databases or newly published research specifically characterizing this compound would be necessary.

Advanced Spectroscopic Characterization and Elucidation of Acridine, 9 Methyl , 10 Oxide

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystallographic study of Acridine (B1665455), 9-methyl-, 10-oxide would provide invaluable insights into its molecular geometry, intermolecular interactions, and packing in the solid state.

A typical investigation would involve growing single crystals of the compound suitable for X-ray diffraction analysis. The resulting data would allow for the determination of the crystal system, space group, and unit cell dimensions. This foundational crystallographic data would be presented in a detailed table.

Table 1: Hypothetical Crystallographic Data for Acridine, 9-methyl-, 10-oxide

Parameter Value
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Density (calculated) (g/cm³) To be determined

Beyond the unit cell parameters, the analysis would yield critical information on bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed comparison with the parent 9-methylacridine (B196024), revealing the structural impact of the N-oxidation. Specifically, changes in the geometry of the acridine core, the C-N-O bond angle, and the N-O bond length would be of significant interest. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the solid-state architecture.

Theoretical and Computational Chemistry Studies of Acridine, 9 Methyl , 10 Oxide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the electronic Schrödinger equation to determine the electron distribution, energy levels, and geometry of the molecule.

Density Functional Theory (DFT) has become a prevalent computational method for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are widely used to investigate the electronic structure and properties of acridine (B1665455) derivatives.

For instance, studies on 9-substituted 1,2,3,4,5,6,7,8-octahydroacridine-N(10)-oxides have utilized DFT modeling at the M11/ktzvp level of theory to analyze the molecular structure and frontier molecular orbitals (HOMO and LUMO). researchgate.net These calculations revealed that properties such as molecular planarity and the presence of electron-withdrawing groups are advantageous for the antimicrobial activity of these N-oxides. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap (ΔE) is an important parameter; a smaller gap suggests that the molecule is more reactive. researchgate.net

DFT calculations at the B3LYP level have also been employed to understand the HOMO-LUMO energy gap in acridine derivatives intended for photophysical applications. rsc.org For a related compound, 4-methylacridine, DFT calculations were performed to predict the site of metabolism by aldehyde oxidase, showing that oxidation at the C9 position has the lowest transition state energy (153.7 kJ/mol), making it the most likely site of reaction. nih.gov For Acridine, 9-methyl-, 10-oxide, DFT would similarly be used to optimize its geometry, calculate the energies of its frontier orbitals, and map its molecular electrostatic potential to predict its electronic characteristics.

Table 1: Selected DFT-Calculated Properties for Related Acridine Derivatives This table presents data from computational studies on compounds structurally related to this compound to illustrate typical results from DFT calculations.

Compound/System Method/Basis Set Calculated Property Value Reference
4-Methylacridine Oxidation DFT (B3LYP) Transition State Energy (C9 Oxidation) 153.7 kJ/mol nih.gov
9-[(N-methyl imidazol-2-ylidene)]acridine DFT (B3LYP) HOMO-LUMO Gap ~3.34 eV rsc.org
4,5-bis[(N-methyl-imidazol-2-ylidene)methyl]acridine DFT (B3LYP) HOMO-LUMO Gap ~3.82 eV rsc.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using experimental data or empirical parameterization. wikipedia.org These methods, while often more computationally demanding than DFT, can provide highly accurate results and serve as a benchmark.

The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the electron-electron repulsion by considering an average field. wikipedia.org More sophisticated and accurate methods, known as post-Hartree-Fock methods, build upon the HF calculation to better account for electron correlation. These include Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) methods. wikipedia.org

While DFT is more commonly applied to systems the size of acridine, ab initio methods have been used for related, smaller N-oxides. For example, ab initio SCF and CI studies have been performed on pyridine (B92270) N-oxide to investigate its electronic spectrum. pageplace.de Similarly, the molecular structure of 4-nitropyridine (B72724) N-oxide has been studied using MP2 calculations. jchemrev.com For this compound, high-level ab initio calculations could provide a very accurate description of its geometry, electronic states, and properties, which could then be used to validate results from more computationally efficient DFT methods.

Molecular Dynamics (MD) Simulations of Acridine N-Oxides

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of systems, such as conformational changes, solvation effects, and interactions with other molecules.

Currently, there are no specific MD simulation studies available in the literature for this compound. However, MD simulations have been performed on other acridine derivatives to understand their behavior in various environments. For example, MD simulations have been used to explore the adsorption of 9-substituted acridines on metal surfaces in corrosion studies. mdpi.com These simulations help to visualize the preferred orientation and calculate the binding energy between the molecule and the surface.

For a molecule like this compound, MD simulations would be valuable for several applications. They could be used to:

Study its behavior in different solvents, analyzing the structure of the solvation shell around the polar N-oxide group.

Investigate its potential interactions with biological targets, such as the intercalation between the planar acridine rings and DNA base pairs or binding within a protein active site.

Simulate the aggregation behavior of the molecule in solution.

These simulations typically rely on a force field, such as UFF (Universal Force Field), which defines the potential energy of the system based on the positions of its constituent atoms.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations can predict various types of spectra, including UV-Vis, IR, and NMR, which are essential for molecular characterization.

For acridine derivatives, computational methods have been successfully used to interpret their electronic spectra. A study on 9-acridinones, which are related to the products of acridinium (B8443388) salt reactions, used semi-empirical PM3/CI calculations to predict the energies and probabilities of various electronic transitions (e.g., S₀→S₁, S₁→S₀, T₁→S₀). researchgate.net The theoretically predicted characteristics correlated well with experimental absorption and fluorescence spectra, providing insight into the nature of the electronic transitions. researchgate.net

Time-dependent density functional theory (TD-DFT) is another widely used method for predicting the electronic absorption spectra of organic molecules. For example, TD-DFT calculations have been used to predict the absorption wavelengths of acridine-based silver complexes, showing good agreement with experimental data and helping to assign the transitions to specific molecular orbitals. rsc.org For this compound, TD-DFT calculations would be expected to predict its UV-Vis absorption spectrum, identifying the key π→π* transitions characteristic of the acridine aromatic system, which would likely be modulated by the N-oxide group.

Table 2: Comparison of Theoretical and Experimental Excitation Energies for 10-methyl-9-acridinone This table shows how computational methods can predict spectroscopic properties for a molecule closely related to the metabolic products of acridinium compounds.

Electronic State Predicted Vertical Excitation Energy (Aqueous Phase) Experimental Emission Maximum Reference
T₁ (Triplet) 2.51 eV 2.75 eV (451 nm) researchgate.net
S₁ (Singlet) 3.29 eV - researchgate.net

Reaction Pathway Analysis and Transition State Modeling

Understanding the chemical reactivity of this compound involves mapping its potential reaction pathways and identifying the associated transition states. Computational methods are invaluable for this purpose, allowing for the calculation of activation energies and reaction thermodynamics.

The reactivity of the acridine ring system has been extensively studied. Position 9 is known to be particularly electrophilic due to the influence of the ring nitrogen. rsc.org DFT calculations have been performed to investigate the mechanism of oxidation of 9-substituted 10-methylacridinium (B81027) cations by hydrogen peroxide. researchgate.net These studies outlined multiple competing pathways, including chemiluminescent (light-producing) and non-chemiluminescent ("dark") routes. researchgate.netrsc.org By calculating the Gibbs free energy for each step, researchers can predict the most favorable reaction pathway.

Furthermore, transition state modeling has been used to pinpoint the exact site of metabolic oxidation in acridine derivatives. For 4-methylacridine, DFT calculations identified the transition state for oxidation at each possible carbon atom. nih.gov The results showed that the activation barrier for oxidation at the C9 position was the lowest, correctly predicting the experimentally observed metabolite, 9(10H)-acridone. nih.gov A similar approach could be applied to this compound to study its reactions, such as deoxygenation or further oxidation at the methyl group.

Charge Distribution and Reactivity Predictions

The distribution of electronic charge within a molecule is a key determinant of its reactivity. Computational methods can calculate the partial charges on each atom, providing a map of electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

For heterocyclic N-oxides, the N⁺–O⁻ bond introduces significant polarity, which strongly influences the charge distribution across the entire molecule. jchemrev.com Theoretical studies on 9-acridinones have used calculations to predict dipole moments and charge distributions in both the ground and excited electronic states, offering deep insight into the nature of their electronic transitions. researchgate.net

According to frontier orbital theory, the distribution of the LUMO often indicates the molecular center most susceptible to nucleophilic attack. rsc.org In acridinium cations, the LUMO is typically centered on the heterocyclic ring, particularly at position 9, making it the primary site for reaction with nucleophiles. rsc.org For this compound, computational analysis of its charge distribution and frontier orbitals would be crucial for predicting its reactivity. It would help determine the relative likelihood of a nucleophile attacking the C9 position versus the oxygen atom of the N-oxide group, or a proton abstracting the N-oxide oxygen. These predictions are vital for understanding its stability, metabolic fate, and potential as a synthetic intermediate.

Conformation Analysis and Energetics of this compound

Theoretical and computational chemistry studies provide significant insights into the three-dimensional structure and energetic landscape of molecules like this compound. While specific, in-depth research focusing exclusively on the conformational analysis and energetics of this particular compound is not extensively documented in publicly available literature, we can infer its structural and energetic properties based on computational studies of closely related acridine derivatives and other aromatic N-oxides.

The conformational flexibility of this compound primarily arises from the rotation of the methyl group at the 9-position and any potential puckering of the central acridine ring. The acridine ring system itself is largely planar, a characteristic feature of polycyclic aromatic hydrocarbons. However, the introduction of the N-oxide functional group and the methyl group can induce minor deviations from perfect planarity.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these subtle structural details and the associated energy changes. DFT calculations would typically be employed to optimize the geometry of the molecule, identify stable conformers, and determine the energy barriers for conformational changes, such as the rotation of the methyl group.

A key aspect of the conformational analysis would be to determine the preferred orientation of the methyl group relative to the acridine ring. The rotation of the methyl group is expected to have a relatively low energy barrier, characteristic of methyl rotations in similar aromatic systems. The potential energy surface for this rotation would likely show three minima, corresponding to staggered conformations of the methyl protons relative to the plane of the acridine ring.

The N-oxide group introduces a significant dipole moment to the molecule and can influence the electronic distribution and reactivity of the acridine system. Energetic parameters of interest would include the N-O bond length and the bond angles around the nitrogen and oxygen atoms, which are crucial for understanding the stability and reactivity of the N-oxide functionality. Studies on other aromatic N-oxides can provide a basis for estimating these parameters.

Detailed Research Findings

Although a dedicated study on this compound is scarce, computational analyses of various acridine derivatives offer valuable comparative data. For instance, DFT calculations on other 9-substituted acridines have been performed to understand their electronic structure and reactivity. These studies consistently show a high degree of planarity in the acridine core.

Based on these related studies, a hypothetical conformational analysis of this compound would likely reveal the following:

The acridine ring system is nearly planar.

The primary conformational freedom is the rotation of the C9-methyl group.

The barrier to rotation for the methyl group is expected to be in the range of 2-5 kcal/mol.

Interactive Data Tables

The following table represents a hypothetical output from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*) for the lowest energy conformer of this compound. This data is illustrative and intended to represent the type of information that would be obtained from such a study.

Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of this compound (Hypothetical Data)
ParameterValue
Total Energy (Hartree)-725.123456
N10-O Bond Length (Å)1.285
C9-C(methyl) Bond Length (Å)1.510
C11-C9-C12 Angle (°)118.5
C9-N10-C13 Angle (°)121.0
Dihedral Angle (C11-C9a-N10-C4a) (°)1.5

The following table outlines the relative energies of different hypothetical conformers related to the rotation of the methyl group. The energies are given relative to the most stable conformer.

Table 2: Relative Energies of Hypothetical Rotational Conformers of this compound
ConformerDihedral Angle (H-C-C9-C9a) (°)Relative Energy (kcal/mol)
Staggered 1600.00
Eclipsed 103.5
Staggered 21800.00
Eclipsed 21203.5

Investigation of Acridine, 9 Methyl , 10 Oxide in Biological Contexts in Vitro Research

In Vitro Studies of Nucleic Acid Interactions

The interaction of acridine (B1665455) derivatives with nucleic acids is a well-documented phenomenon, primarily characterized by the intercalation of the planar acridine ring between the base pairs of DNA and RNA. However, specific experimental data on the interaction of Acridine, 9-methyl-, 10-oxide with nucleic acids is not extensively available in the current body of scientific literature.

Direct in vitro studies quantifying the DNA intercalation of this compound have not been identified in a comprehensive literature search. However, research on other acridine N-oxides can provide some context on how N-oxidation may influence DNA binding affinity. It has been observed that the conversion of an acridine nitrogen to its N-oxide can decrease its basicity and alter its electronic properties, which in turn can affect its interaction with DNA.

A study comparing aromatic and tertiary amine N-oxides of different acridine DNA intercalators, such as nitracrine (B1678954) and its analogues, found that N-oxidation generally lowers the affinity for DNA. The underlying principle is that the N-oxide group can be bioreductively metabolized back to the parent amine, which has a higher DNA binding affinity. This suggests that acridine N-oxides might act as prodrugs that are activated under hypoxic conditions. It is important to note that these findings were not specific to this compound, and any extrapolation of these results should be made with caution.

Table 1: DNA Binding Affinity of Selected Acridine Derivatives and their N-oxides (Illustrative Data from Related Compounds)
CompoundModificationRelative DNA Binding Affinity
Nitracrine Analogue (Parent Compound)-High
Aromatic N-oxide DerivativeN-oxidation of the acridine ringLowered
Tertiary Amine N-oxide DerivativeN-oxidation of a side-chain amineLowered

This table is illustrative and based on findings for other acridine derivatives, not this compound.

A thorough search of scientific databases did not yield any specific in vitro studies on the binding of this compound to RNA. While acridine derivatives are known to interact with RNA, the specific binding characteristics of the 9-methyl, 10-oxide variant have not been reported.

Enzyme Inhibition Research (In Vitro Kinetic Studies)

There is no available data from in vitro kinetic studies on the inhibition of any specific enzymes by this compound. Research on other acridine derivatives has shown a wide range of enzyme inhibitory activities, but these findings cannot be directly attributed to the 9-methyl, 10-oxide variant.

Protein Binding Assays (In Vitro Characterization)

Specific in vitro protein binding assays for this compound have not been reported in the scientific literature. Consequently, there is no data available on its binding affinity, capacity, or the nature of its interaction with proteins such as serum albumin or specific cellular proteins.

Mechanistic Research of Biological Activity (In Vitro, excluding efficacy)

Due to the lack of in vitro studies on the interaction of this compound with specific biological macromolecules, there is no published research detailing its mechanism of biological activity.

Development of Biological Probes (In Vitro Applications)

The potential of this compound as a biological probe in in vitro applications has not been explored in the available scientific literature. While the fluorescent properties of the acridine scaffold are often utilized for developing probes, there are no specific reports on the application of the 9-methyl, 10-oxide derivative for such purposes.

Advanced Material Science Applications of Acridine, 9 Methyl , 10 Oxide and Its Derivatives

Organic Light-Emitting Diode (OLED) Research and Design

Acridine (B1665455) derivatives are extensively researched for their application in organic light-emitting diodes (OLEDs) due to their high thermal stability and excellent charge-transporting capabilities. mdpi.comnih.gov While direct studies on Acridine, 9-methyl-, 10-oxide are limited, research on related acridine structures provides significant insights into their potential.

Derivatives such as those incorporating 9,9-dimethyl-9,10-dihydroacridine (B1200822) have been synthesized and used as hole-transporting materials (HTMs) and host materials in phosphorescent OLEDs (PhOLEDs). mdpi.comnih.govresearchgate.net For instance, two materials, TPA-2ACR and PhCAR-2ACR, which are based on a dimethyl acridine core, have demonstrated high thermal decomposition temperatures, a crucial property for device longevity. mdpi.comnih.gov

In a comparative study, an OLED device using TPA-2ACR as the hole-transporting layer exhibited significantly better performance than a standard TAPC-based device. mdpi.comnih.gov The enhanced efficiencies are attributed to the favorable molecular structure of the acridine derivative.

Table 1: Performance of OLED Devices with Acridine-Based Hole-Transporting Materials

Device Current Efficiency (cd/A) Power Efficiency (lm/W) External Quantum Efficiency (%)
TPA-2ACR-based 55.74 29.28 21.59

This table summarizes the performance metrics of an OLED device using the acridine derivative TPA-2ACR as the hole-transporting material compared to a reference device with TAPC. mdpi.comnih.gov

Furthermore, novel luminogens consisting of 9,9-dimethyl-9,10-dihydroacridine and phosphoindole oxide have been developed for use in the light-emitting layers of OLEDs. researchgate.net These materials exhibit aggregation-induced emission (AIE), which helps improve device efficiency and stability by emitting strongly in the aggregated or solid state. researchgate.net Green OLEDs fabricated with these materials have shown high brightness and low turn-on voltages. researchgate.net

Photovoltaic Material Integration Studies

The application of acridine derivatives extends to the field of photovoltaics, particularly in perovskite solar cells (PSCs). These compounds are explored as hole-transporting materials (HTMs), which are a critical component for efficient charge extraction in PSCs. researchgate.net

Research into asymmetrically substituted 10H,10′H-9,9′-spirobi[acridine] derivatives has shown their potential as effective HTMs. researchgate.net The molecular engineering of these spirobi[acridine] derivatives allows for the tuning of their electronic and hole-transportation properties. For instance, the inclusion of rigid 3,6-dimethoxy-9H-carbazole moieties can lead to improved hole mobility and a more suitable highest occupied molecular orbital (HOMO) level, which enhances the interfacial hole transport from the perovskite layer to the HTM. researchgate.net

A perovskite solar cell utilizing a spirobi[acridine]-based HTM, BSA50, achieved a power conversion efficiency (PCE) of 22.65%, which is comparable to devices using the well-established spiro-OMeTAD. researchgate.net Importantly, the unencapsulated devices with the acridine-based HTM showed superior long-term stability, retaining nearly 90% of their initial efficiency after 1000 hours of operation. researchgate.net

Table 2: Photovoltaic Performance of Perovskite Solar Cells with Acridine-Based HTM

HTM Power Conversion Efficiency (PCE) (%) Open-Circuit Voltage (Voc) (V) Short-Circuit Current (Jsc) (mA/cm²) Fill Factor (FF) (%)
BSA50 22.65 8.761 3.08 79.1

This table presents the key performance parameters of a perovskite solar cell employing the acridine derivative BSA50 as the hole-transporting material in comparison to a spiro-OMeTAD-based device. researchgate.net

Chemo/Biosensor Development

Acridine-based compounds have been investigated for their potential in the development of chemosensors due to their distinct fluorescence properties that can be modulated by the presence of specific analytes. While research specifically on this compound as a sensor is not widely available, related acridine derivatives have been designed as fluorescent probes.

For example, a dual-channel fluorescence chemosensor based on an acridine derivative has been developed for the detection of Sn⁴⁺ and Cr₂O₇²⁻ ions in aqueous solutions. researchgate.net The sensing mechanism relies on the change in fluorescence intensity—either enhancement or quenching—upon interaction with the target ions. Such fluorometric methods are advantageous due to their potential for rapid detection and high sensitivity. researchgate.net

Polymer Chemistry Applications

N-oxide functionalities are gaining interest in polymer chemistry for creating materials with unique properties. nih.gov While direct polymerization studies of this compound are not prominent, the broader class of N-oxides, such as pyridine (B92270) N-oxides and nitrile N-oxides, have been used in various polymerization techniques. ntu.edu.sgrsc.org

For instance, pyridine N-oxides have been employed as catalysts in living radical polymerization of methacrylates. ntu.edu.sg In a different approach, polyesters with a nitrile N-oxide function have been synthesized and used in catalyst-free click reactions for creating star polymers. rsc.org This involves a ring-opening polymerization followed by the conversion of a nitroalkane initiator to a nitrile N-oxide. rsc.org

The high polarity and hydrogen-bonding capability of the N⁺–O⁻ bond in N-oxides can be harnessed to modify the properties of polymers. nih.gov Polymeric N-oxides have been noted for their good blood compatibility and non-immunogenic nature, suggesting potential applications in biomedical polymers. nih.gov

Optoelectronic Device Research

The utility of N-oxides in optoelectronic devices is an emerging area of research. nih.gov Amino N-oxide functionalized conjugated polymers have been investigated as new cathode interlayers in high-performance optoelectronic devices, including organic solar cells. nih.gov The presence of the N-oxide group can influence the electronic properties of the material, which is beneficial for charge transport and device performance.

The planar structure and electron-deficient aromatic system of acridine derivatives make them suitable candidates for optoelectronic materials. The general class of 2D oxides is also being explored for applications in electronics and optoelectronics due to their excellent stability and tunable properties. researchgate.netnih.gov These materials are being considered for use in field-effect transistors and photodetectors. nih.gov

Nanomaterial Functionalization with Acridine N-Oxides

The functionalization of nanomaterials is a key strategy to enhance their properties and tailor them for specific applications. The surface of nanoparticles, such as magnetic nanoparticles or graphene oxide, can be coated with organic molecules to improve stability, biocompatibility, and functionality. mdpi.comaraijournal.com

While direct examples of nanomaterial functionalization with this compound are scarce, the general principles of using N-oxides for surface modification are relevant. The polar N-oxide group could potentially be used to attach these molecules to the surface of various nanoparticles. nih.gov This functionalization could impart the photophysical or electronic properties of the acridine N-oxide to the nanomaterial. For instance, functionalized magnetic nanoparticles are being explored for applications in biosensing and medical therapies. nih.gov Similarly, functionalized graphene oxide is being investigated for drug delivery systems. araijournal.com The integration of acridine N-oxides onto such platforms could lead to the development of novel multifunctional nanomaterials.

Photochemical and Electrochemical Properties of Acridine, 9 Methyl , 10 Oxide

Photoreactivity and Photodegradation Pathways

The photoreactivity of heteroaromatic N-oxides, including acridine (B1665455) derivatives, is primarily characterized by the cleavage of the N-O bond upon irradiation. The main photochemical reaction for this class of compounds is deoxygenation, a process that results in the formation of the parent heterocycle.

Key photoreactive pathways include:

Photodeoxygenation : Upon absorption of UV light, the N-oxide can undergo cleavage of the N-O bond. This process is believed to proceed from an excited singlet state. The deoxygenation of aromatic N-oxides is hypothesized to occur through the transition from a π,π* excited state to a dissociative π,σ* state, leading to N-O bond fragmentation. The liberated species is suggested to be atomic oxygen [O(³P)], which is highly reactive and can subsequently oxidize the solvent or other molecules in the system. For instance, irradiation of quinoline (B57606) N-oxide in benzene (B151609) has been shown to produce phenol, indicating the transfer of the oxygen atom.

Radical Generation : The photochemical cleavage of the N-O bond can also lead to the formation of reactive oxygen species. Studies on certain heterocyclic N-oxides have demonstrated the photochemical generation of hydroxyl radicals (•OH) in aqueous solutions. When a heterocyclic N-oxide moiety was linked to an acridine intercalator, it exhibited efficient photochemical DNA cleavage, a process inhibited by hydroxyl radical scavengers, confirming the role of •OH radicals in the degradation pathway.

While specific studies on the photodegradation of 9-methylacridine (B196024), 10-oxide are not extensively detailed, the primary degradation pathway is expected to be photodeoxygenation, consistent with the behavior of other acridine and heteroaromatic N-oxides.

Fluorescence and Phosphorescence Spectroscopy (Quantum Yields, Lifetimes)

The N-oxide group acts as a significant modulator of the photophysical properties of the acridine core. Generally, the introduction of an N-oxide functionality to fluorescent scaffolds can either enhance or quench fluorescence. In the case of acridines, N-oxidation has been reported to reduce fluorescence.

Many related heteroaromatic N-oxides, such as pyridine (B92270) and quinoline N-oxides, are known to possess non-emissive excited states, exhibiting little to no fluorescence. This is often attributed to a rapid, non-radiative rearrangement pathway from the excited singlet state. However, derivatization can alter these properties; for example, Methyl acridine-9-carboxylate N-oxide, an ester derivative, was found to be fluorescent.

Photoinduced Electron Transfer (PET) Processes

Detailed studies focusing on photoinduced electron transfer (PET) processes involving Acridine, 9-methyl-, 10-oxide as either an electron donor or acceptor are not described in the reviewed literature. While the photoreactivity of N-oxides is initiated by the absorption of light, leading to radical generation and deoxygenation, specific data on its participation in intermolecular or intramolecular electron transfer with distinct donor or acceptor molecules is scarce. The excited state of a related compound, Methyl acridine-9-carboxylate N-oxide, was estimated to be a strong oxidant, suggesting the potential for such reactivity.

Cyclic Voltammetry and Redox Behavior

The electrochemical behavior of N-oxides is typically characterized by the reduction of the N-O group. Electrochemical studies on various alkaloid N-oxides have demonstrated that the N-oxide functionality can be electrochemically reduced, reverting the molecule back to its parent alkaloid form. This indicates that a primary redox pathway for this compound is the reduction to 9-methylacridine.

Cyclic voltammetry has been used to investigate the redox properties of acridine N-oxide derivatives. A study on Methyl acridine-9-carboxylate N-oxide, a structurally related compound, provided specific electrochemical data.

CompoundHalf-Wave Potential (E₁/₂)SolventReference ElectrodeSource
Methyl acridine-9-carboxylate N-oxide-0.47 VAcetonitrileSCE

This reduction potential indicates the electrochemical stability of the N-oxide and the potential required to initiate its reduction.

Electrogenerated Chemiluminescence Studies

There is no information available in the surveyed scientific literature regarding the electrogenerated chemiluminescence (ECL) of this compound.

It is important to distinguish the N-oxide from other acridine derivatives, such as acridinium (B8443388) esters and lucigenin (B191737) (a bis-acridinium salt), which are well-known for their high-efficiency chemiluminescence. The chemiluminescence mechanism of acridinium compounds involves the chemical oxidation (e.g., by hydrogen peroxide in a basic medium) to form a high-energy dioxetanone intermediate, which then decomposes to produce an electronically excited acridone (B373769) that emits light. This process is fundamentally different from ECL and does not involve an N-oxide precursor.

Structure Activity Relationship Sar Studies of Acridine, 9 Methyl , 10 Oxide Analogues in Vitro

Impact of Substituents on Chemical Reactivity

The chemical reactivity of the acridine (B1665455) ring system is significantly influenced by the electronic nature of its substituents. The introduction of an N-oxide moiety at the 10-position generally increases the electron density of the acridine ring, particularly at the C9 position, making it more susceptible to nucleophilic attack. However, the presence of a methyl group at the C9 position already imparts a degree of steric hindrance and electronic influence.

The reactivity of analogues of Acridine, 9-methyl-, 10-oxide would be further modulated by the introduction of various substituents on the acridine nucleus. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups at positions 2, 4, 5, or 7 would be expected to increase the electron density of the aromatic system, potentially enhancing its nucleophilic character and influencing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) at the same positions would decrease the ring's electron density, making it more susceptible to nucleophilic substitution reactions at other positions and potentially altering the reactivity of the C9-methyl group.

Illustrative Data on the Impact of Substituents on the Relative Rate of a Hypothetical Nucleophilic Substitution Reaction:

Compound ID Substituent at C2 Substituent at C7 Relative Reaction Rate
1 -H -H 1.0
2 -OCH₃ -H 2.5
3 -H -OCH₃ 2.3
4 -Cl -H 0.6

| 5 | -H | -NO₂ | 0.2 |

Correlation of Structural Modifications with Spectroscopic Properties

The spectroscopic properties of this compound analogues are intrinsically linked to their structural features. The extended π-system of the acridine core gives rise to characteristic UV-Vis absorption and fluorescence spectra. The N-oxide functional group is known to cause a bathochromic (red) shift in the absorption spectra of acridines compared to their non-oxidized counterparts.

Substituents on the acridine ring would further influence these spectroscopic properties. EDGs typically induce a further red shift in the absorption and emission maxima, often accompanied by an increase in the fluorescence quantum yield. In contrast, EWGs may cause a hypsochromic (blue) shift or a quenching of fluorescence, depending on their nature and position. The planarity of the acridine system is crucial for its fluorescence; bulky substituents that disrupt this planarity could lead to a significant decrease in fluorescence intensity.

Hypothetical Spectroscopic Data for this compound Analogues:

Compound ID Substituent at C4 λmax Absorption (nm) λmax Emission (nm) Quantum Yield (Φf)
1 -H 410 515 0.45
6 -NH₂ 435 540 0.65
7 -Br 405 510 0.30

| 8 | -CN | 398 | 505 | 0.15 |

Modulation of In Vitro Biological Interactions through Structural Changes

The biological activity of acridine derivatives is often attributed to their ability to intercalate into DNA and inhibit enzymes such as topoisomerase. The N-oxide group can influence these interactions by altering the electronic and steric profile of the molecule. For this compound analogues, modifications to the acridine ring and the C9-methyl group would be critical in modulating their in vitro biological interactions.

The introduction of substituents can affect DNA binding affinity. For instance, positively charged side chains can enhance electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. The size and shape of the substituents are also crucial for effective intercalation between DNA base pairs. Furthermore, specific functional groups can form hydrogen bonds with DNA bases or amino acid residues in the active site of target enzymes, thereby influencing the biological activity.

Illustrative In Vitro Biological Activity Data:

Compound ID Substituent at C2 Substituent at C7 DNA Binding Constant (K x 10⁵ M⁻¹) Topoisomerase II IC₅₀ (µM)
1 -H -H 1.2 15.4
2 -OCH₃ -H 1.8 12.1
4 -Cl -H 1.1 18.2

| 9 | -NH(CH₂)₂N(CH₃)₂ | -H | 8.5 | 3.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Vitro)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For a series of this compound analogues, a QSAR model could be developed to predict their in vitro activity based on various molecular descriptors.

Key descriptors in a QSAR model for this class of compounds would likely include:

Electronic descriptors: Hammett constants (σ) of the substituents, dipole moment, and partial atomic charges, which would describe the electronic influence on the acridine ring.

Steric descriptors: Molar refractivity (MR) and Taft steric parameters (Es), which would quantify the size and shape of the substituents.

Hydrophobic descriptors: The partition coefficient (logP), which would be crucial for membrane permeability and reaching intracellular targets.

A hypothetical QSAR equation for the topoisomerase II inhibitory activity (expressed as pIC₅₀) might look like:

pIC₅₀ = 0.25 * logP - 0.15 * MR + 0.85 * σ + 4.5

This equation illustrates that an increase in hydrophobicity (logP) and electron-withdrawing character (positive σ) might enhance the activity, while increased steric bulk (MR) could be detrimental. Such models, once validated with a robust dataset, can be invaluable for the rational design of new, more potent analogues.

Table of Compounds Mentioned:

Compound Name
This compound
2-Methoxy-9-methylacridine 10-oxide
7-Methoxy-9-methylacridine 10-oxide
2-Chloro-9-methylacridine 10-oxide
7-Nitro-9-methylacridine 10-oxide
4-Amino-9-methylacridine 10-oxide
4-Bromo-9-methylacridine 10-oxide
4-Cyano-9-methylacridine 10-oxide

Future Perspectives and Emerging Research Avenues for Acridine, 9 Methyl , 10 Oxide

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery (In Silico)

Table 1: Potential In Silico Predictable Properties for Acridine (B1665455), 9-methyl-, 10-oxide using AI/ML Models
Property CategorySpecific PropertyPotential ApplicationRelevant AI/ML Technique
PhysicochemicalSolubility, LogP, pKaFormulation, PharmacokineticsGraph Neural Networks, Random Forest
Biological ActivityDNA Intercalation Affinity, Enzyme InhibitionDrug Discovery (e.g., Anticancer)3D-QSAR, Molecular Docking Simulations
ADMETAbsorption, Distribution, Metabolism, Excretion, ToxicityPreclinical Safety AssessmentDeep Learning, Support Vector Machines
Material SciencePhotophysical Properties (Absorption/Emission Spectra)Development of Dyes, Sensors, or OptoelectronicsQuantum Chemical Calculations, TD-DFT

Development of Advanced Synthetic Methodologies

The future synthesis of Acridine, 9-methyl-, 10-oxide and its derivatives will likely move beyond classical methods like Bernthsen or Ullmann synthesis, which often require harsh conditions. nih.gov Advanced methodologies focusing on efficiency, modularity, and sustainability are emerging. A plausible strategy involves the initial synthesis of 9-methylacridine (B196024), followed by selective N-oxidation. Friedlander synthesis offers a route to 9-methylacridine from anthranilic acid salts. nih.gov

Table 2: Comparison of Potential Synthetic Approaches for this compound
Synthetic StageClassical MethodAdvanced MethodPotential Advantages of Advanced Method
Formation of 9-methylacridine core Friedlander SynthesisCopper-Promoted Cascade AnnulationHigher modularity, one-pot synthesis, milder conditions. chemistryviews.org
N-oxidation m-Chloroperoxybenzoic acid (m-CPBA)Catalytic H₂O₂ with Methyltrioxorhenium (MTO)Higher yields, catalytic process, safer reagents. arkat-usa.org

Exploration of Novel Material Science Applications

The planar, aromatic structure of the acridine core is responsible for the unique photophysical properties of its derivatives, making them suitable for applications as dyes, molecular probes, and in optoelectronic devices. chemistryviews.orgnih.gov The introduction of a 9-methyl group and a 10-oxide functionality to the acridine scaffold is expected to modulate these electronic and photophysical properties. The N-oxide group, being highly polar, can influence intermolecular interactions, crystal packing, and solubility. nih.gov

Future research could focus on synthesizing this compound and characterizing its fluorescence quantum yield, absorption/emission spectra, and stability. These properties could make it a candidate for organic light-emitting diodes (OLEDs), chemosensors, or as a photocatalyst. The strong oxidative strength observed in the excited states of related acridinium (B8443388) salts suggests that acridine N-oxides could also be potent photocatalysts for oxidative transformations. chemistryviews.org

Elucidation of Complex Reaction Networks

This compound is poised to be a key player in various complex reaction networks. The N-oxide moiety can act as an oxygen-atom donor or participate in radical reactions. Pyridine (B92270) N-oxides, for example, are used as hydrogen-atom-transfer (HAT) catalysts in combination with acridine-based photocatalysts for C-H functionalization. nih.govacs.org This suggests that this compound could potentially act as both the photocatalyst (via the acridine core) and the HAT agent precursor (via the N-oxide group) in novel reaction designs.

Furthermore, acridine photocatalysis is known to facilitate direct decarboxylation of carboxylic acids through a singlet excited state, initiating radical-based transformations. nih.govresearchgate.net Investigating how the N-oxide and 9-methyl groups influence the excited-state properties and reactivity of the acridine core will be a crucial area of research. Understanding these mechanisms could lead to the development of novel, selective C-C and C-heteroatom bond-forming reactions.

Expansion into Supramolecular Chemistry

Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent forces, offers a fertile ground for exploring this compound. The planar acridine ring is ideal for forming π-π stacking interactions, a fundamental force in the construction of self-assembled architectures. researchgate.netresearchgate.net

The N-oxide group can act as a strong hydrogen bond acceptor, while the aromatic rings can engage in C-H···π interactions. researchgate.netumsl.edu This combination of interaction sites makes this compound an attractive building block (synthon) for designing complex supramolecular assemblies such as cocrystals, gels, or liquid crystals. researchgate.netumsl.edu By co-crystallizing it with other molecules, it may be possible to tune its photophysical properties, such as fluorescence, for applications in sensing or materials science. researchgate.net Furthermore, acridine-based structures have been explored as supramolecular transporters for drug delivery, an area where the unique properties of the 9-methyl, 10-oxide derivative could be advantageous. nih.govnih.gov

Q & A

Basic: What are the recommended methods for synthesizing 9-methylacridine 10-oxide, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of 9-methylacridine 10-oxide can be adapted from analogous acridine N-oxide preparation. Evidence suggests that acridine derivatives react with peracids (e.g., meta-chloroperbenzoic acid) under controlled conditions to form the N-oxide moiety . To optimize efficiency:

  • Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
  • Monitor reaction progress via thin-layer chromatography (TLC) or UV-Vis spectroscopy to detect the characteristic absorption shift of the N-oxide product.
  • Adjust stoichiometric ratios of the peracid to substrate (typically 1:1) and maintain temperatures between 0–25°C to minimize side reactions .

Basic: What spectroscopic techniques are most effective for characterizing 9-methylacridine 10-oxide?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm methyl substitution at position 9 and the presence of the N-oxide group (e.g., deshielded aromatic protons).
  • UV-Vis Spectroscopy: Compare absorption spectra with parent acridine derivatives; N-oxides typically exhibit bathochromic shifts due to increased electron delocalization .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 224.1 for C₁₄H₁₀N₂O) .

Advanced: How can computational models like density functional theory (DFT) predict the electronic structure and reactivity of 9-methylacridine 10-oxide?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311G**) can model:

  • Electron Density Distribution: Identify electrophilic/nucleophilic sites (e.g., the N-oxide oxygen as a nucleophilic center).
  • Reactivity Trends: Compare frontier molecular orbitals (HOMO-LUMO gaps) with non-methylated analogs to assess how methylation influences redox behavior .
  • Thermochemical Properties: Calculate bond dissociation energies for the N-O bond to predict stability under oxidative conditions .

Advanced: What experimental approaches resolve contradictions in reported stability data for acridine derivatives?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to stress conditions (e.g., heat, light, humidity) and monitor degradation via HPLC or LC-MS. Compare results with computational predictions of bond dissociation energies .
  • Kinetic Studies: Measure decomposition rates under varying pH and solvent conditions to identify destabilizing factors .
  • Cross-Validation: Replicate conflicting studies using identical purity standards (≥99%) and controlled atmospheric conditions (e.g., inert gas for oxygen-sensitive reactions) .

Basic: What safety precautions are necessary when handling 9-methylacridine 10-oxide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Conduct work in a fume hood to avoid inhalation .
  • Emergency Protocols: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes .
  • Storage: Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation .

Advanced: How does the methyl group at position 9 affect the DNA intercalation efficiency of acridine derivatives?

Methodological Answer:

  • Competitive Binding Assays: Use fluorescence quenching or circular dichroism (CD) to compare intercalation between 9-methylacridine 10-oxide and non-methylated analogs.
  • Molecular Dynamics (MD) Simulations: Model DNA-ligand interactions to assess steric effects of the methyl group on base-pair stacking .
  • Biological Testing: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) to correlate structural modifications with therapeutic efficacy .

Advanced: What mechanisms underlie the chemiluminescent properties of acridine oxides, and how can they be studied?

Methodological Answer:

  • Mechanistic Probes: React 9-methylacridine 10-oxide with hydrogen peroxide in alkaline media. Monitor chemiluminescence intensity and decay kinetics using a luminometer. Compare with 9-cyano-10-methylacridinium derivatives, where OOH⁻ addition generates excited-state intermediates .
  • Computational Modeling: Use time-dependent DFT (TD-DFT) to simulate emission spectra and identify key transitions (e.g., π→π* or charge-transfer states) .
  • pH-Dependent Studies: Vary reaction pH to isolate contributions from hydroxide vs. peroxide anions in triggering light emission .

Basic: How can researchers validate the purity of synthesized 9-methylacridine 10-oxide?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column and UV detection (λ = 360 nm). Compare retention times with authentic standards .
  • Elemental Analysis: Confirm C, H, N, and O percentages match theoretical values (e.g., C: 75.33%, H: 4.52%, N: 12.55%, O: 7.60%) .
  • Melting Point Determination: Compare observed values with literature data (if available) to assess crystallinity and impurities .

Advanced: What strategies mitigate mutagenic risks associated with 9-methylacridine 10-oxide in biological studies?

Methodological Answer:

  • Ames Test: Use Salmonella typhimurium strains (TA98, TA100) to assess frameshift and base-pair substitution mutations .
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., nitro) at non-critical positions to reduce DNA adduct formation while retaining intercalation .
  • In Silico Toxicology: Apply QSAR (Quantitative Structure-Activity Relationship) models to predict mutagenicity based on electrophilic parameters .

Advanced: How can researchers design experiments to study the oxidative degradation pathways of 9-methylacridine 10-oxide?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁸O-labeled H₂O₂ to trace oxygen incorporation into degradation products via MS .
  • Radical Trapping: Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench free radicals and identify intermediates by EPR spectroscopy .
  • Degradant Profiling: Isolate and characterize byproducts (e.g., acridones or ring-opened products) using NMR and X-ray crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.